molecular formula C18H22N2O4S B602056 Febuxostat-Verunreinigung 6 CAS No. 1271738-74-9

Febuxostat-Verunreinigung 6

Katalognummer B602056
CAS-Nummer: 1271738-74-9
Molekulargewicht: 362.45
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Febuxostat impurity 6 is an impurity of Febuxostat . Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase . The molecular formula of Febuxostat impurity 6 is C18H22N2O4S and its molecular weight is 362.45 .


Synthesis Analysis

A micellar electrokinetic capillary chromatography (MEKC) method has been developed and validated for simultaneous analysis of Febuxostat and its related substances in active pharmaceutical ingredients and pharmaceutical formulations . The method was found to be selective, precise, accurate, and robust .


Molecular Structure Analysis

The molecular structure of Febuxostat impurity 6 is represented by the SMILES notation: CC(C)COC1=C(/C([H])=N/O)C=C(C2=NC(C)=C(C(OCC)=O)S2)C=C1 .


Chemical Reactions Analysis

Febuxostat was subjected to various stress conditions including acidic, neutral (water), alkaline, oxidative (H2O2), photolytic, and thermal stresses . Febuxostat showed degradation only in basic condition, while it was stable under other stress conditions .


Physical And Chemical Properties Analysis

Febuxostat impurity 6 is a white solid . The InChI key is XISYIGZAZNITQC-DJKKODMXSA-N .

Wissenschaftliche Forschungsanwendungen

Genotoxizitätsanalyse

Febuxostat-Verunreinigung 6: wird auf sein genotoxisches Potenzial untersucht, was für die Gewährleistung der Sicherheit pharmazeutischer Verbindungen entscheidend ist {svg_1}. Eine sensitive und selektive Methode der Gaschromatographie mit Elektroneneinfangdetektor (GC-ECD) wurde entwickelt, um Spurenmengen bromhaltiger genotoxischer Verunreinigungen in Febuxostat zu quantifizieren {svg_2}. Diese Methode ist entscheidend für die Identifizierung potenzieller karzinogener Risiken im Zusammenhang mit Pharmazeutika.

Entwicklung analytischer Methoden

In der analytischen Chemie ist die Entwicklung robuster Methoden zur Verunreinigungsprofilierung unerlässlich. Für this compound wurden Techniken wie die micellare Elektrokinetische Chromatographie (MEKC) für die simultane Analyse von Febuxostat und seinen verwandten Substanzen validiert {svg_3}. Dies trägt zur Qualitätskontrolle und Sicherheitsbewertung des Arzneimittels bei.

Wirkmechanismus

Target of Action

Febuxostat impurity 6 is an impurity of Febuxostat . The primary target of Febuxostat is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, which is the final step in purine metabolism .

Mode of Action

Febuxostat, including its impurity 6, acts as a selective inhibitor of xanthine oxidase . It binds to the molybdenum-pterin center of xanthine oxidase, inhibiting the enzyme’s activity . This inhibition prevents the conversion of xanthine to uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Febuxostat is purine metabolism . By inhibiting xanthine oxidase, Febuxostat impedes the final steps of purine degradation, leading to decreased production of uric acid . This can prevent the formation of uric acid crystals, which are responsible for the symptoms of gout .

Pharmacokinetics

Febuxostat exhibits good oral bioavailability and follows a two-compartment model in plasma concentration time course . It has an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours when administered daily . Febuxostat is extensively metabolized, primarily through oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are excreted via the kidneys .

Result of Action

The primary molecular effect of Febuxostat’s action is the reduction of serum uric acid levels . By inhibiting xanthine oxidase, Febuxostat prevents the formation of uric acid from xanthine, leading to lower serum uric acid concentrations . This can alleviate the symptoms of gout, which are caused by the deposition of uric acid crystals in joints .

Action Environment

The action of Febuxostat can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics may be affected by renal impairment . Additionally, the stability of Febuxostat impurity 6 may be influenced by factors such as temperature and light exposure . .

Safety and Hazards

Febuxostat impurity 6 should be handled with care. Avoid dust formation and breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Zukünftige Richtungen

Febuxostat, the parent compound of Febuxostat impurity 6, has evolved into a versatile therapeutic agent with multifaceted applications . Future directions include personalized medicine, combination therapies, mechanistic insights, and ongoing long-term safety monitoring .

Biochemische Analyse

Biochemical Properties

Febuxostat Impurity 6, like Febuxostat, is likely to interact with the enzyme xanthine oxidase . By inhibiting this enzyme, it effectively reduces the conversion of xanthine and hypoxanthine into uric acid . This interaction is crucial in the biochemical reactions involving purine metabolism .

Cellular Effects

Considering its similarity to Febuxostat, it may influence cell function by altering purine metabolism . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely to share similarities with Febuxostat, which exerts its effects at the molecular level by binding to and inhibiting xanthine oxidase . This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels .

Temporal Effects in Laboratory Settings

Febuxostat has a terminal half-life of approximately 9.4 ± 4.9 hours at daily doses of 40 mg or more . It is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of Febuxostat Impurity 6 in animal models. Studies on Febuxostat have shown that it effectively reduces serum uric acid concentrations in a dose-dependent manner .

Metabolic Pathways

Febuxostat Impurity 6 is likely to be involved in the same metabolic pathway as Febuxostat, which is the purine degradation pathway . Febuxostat is extensively metabolized by oxidation and acyl glucuronidation .

Transport and Distribution

Febuxostat has an apparent volume of distribution at steady state of 48 ± 23 L , suggesting that it may be widely distributed in the body.

Subcellular Localization

Given its role as a xanthine oxidase inhibitor, it may be localized in the cytoplasm where xanthine oxidase is typically found .

Eigenschaften

IUPAC Name

ethyl 2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-5-23-18(21)16-12(4)20-17(25-16)13-6-7-15(24-10-11(2)3)14(8-13)9-19-22/h6-9,11,22H,5,10H2,1-4H3/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISYIGZAZNITQC-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Febuxostat impurity 6
Reactant of Route 2
Reactant of Route 2
Febuxostat impurity 6
Reactant of Route 3
Reactant of Route 3
Febuxostat impurity 6
Reactant of Route 4
Reactant of Route 4
Febuxostat impurity 6
Reactant of Route 5
Reactant of Route 5
Febuxostat impurity 6
Reactant of Route 6
Febuxostat impurity 6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.